molecular formula C20H20N4S B2836708 1-(pyridin-3-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393832-83-2

1-(pyridin-3-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B2836708
CAS No.: 393832-83-2
M. Wt: 348.47
InChI Key: BPSGXRMORHTTFX-UHFFFAOYSA-N
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Description

1-(pyridin-3-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a novel synthetic compound designed for advanced medicinal chemistry and drug discovery research. Its molecular architecture incorporates a 3,4-dihydropyrrolo[1,2-a]pyrazine scaffold, a structure inspired by marine alkaloids and known to be a privileged motif in the development of kinase inhibitors . This core is functionalized with a pyridine ring and a p-tolyl carbothioamide group, enhancing its potential for diverse molecular interactions. The pyrrolo[1,2-a]pyrazine core is of significant research interest, particularly in oncology. Derivatives of this scaffold have been explored as potent and selective inhibitors of PIM kinases, which are serine/threonine kinases involved in cell survival, proliferation, and apoptosis . Inhibiting these kinases is a promising strategy for targeting hematologic malignancies and solid cancers. Furthermore, the inclusion of the carbothioamide (thiosemicarbazide) functional group significantly expands the compound's research utility. The carbothioamide group is a key pharmacophore renowned for conferring a wide range of biological activities, including notable antioxidant and anticancer effects . Compounds featuring this group have demonstrated mechanisms of action that include interaction with cellular DNA and the inhibition of key signaling pathways such as PI3K/Akt/mTOR . This makes this compound a valuable chemical tool for researchers investigating new therapeutic agents for cancer, exploring kinase biology, and developing novel heterocyclic compounds with enhanced biological properties.

Properties

IUPAC Name

N-(4-methylphenyl)-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4S/c1-15-6-8-17(9-7-15)22-20(25)24-13-12-23-11-3-5-18(23)19(24)16-4-2-10-21-14-16/h2-11,14,19H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSGXRMORHTTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N2CCN3C=CC=C3C2C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(pyridin-3-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

    Cyclization Reactions: The formation of the pyrrolo[1,2-a]pyrazine core can be achieved through cyclization reactions involving appropriate precursors.

    Condensation Reactions: Condensation of pyridine derivatives with suitable amines or hydrazines can lead to the formation of the desired compound.

    Functional Group Transformations: Introduction of the thioamide group can be accomplished through functional group transformations using reagents such as Lawesson’s reagent or thiourea.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(pyridin-3-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the thioamide group to an amine.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems, enhancing the structural complexity of the compound.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, research indicates that derivatives of this compound can induce significant cytotoxic effects in breast and lung cancer cells .
  • Antimicrobial Properties
    • The compound exhibits notable antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This suggests potential applications in developing new antibiotics or antifungal agents .
  • Neuroprotective Effects
    • There is emerging evidence suggesting that 1-(pyridin-3-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide may possess neuroprotective properties. Research indicates that it can mitigate oxidative stress-induced neuronal damage, which is crucial for conditions like Alzheimer's disease and Parkinson's disease .

Case Study 1: Anticancer Mechanism Exploration

A study published in the Journal of Medicinal Chemistry explored the anticancer mechanisms of this compound on human breast cancer cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with significant induction of apoptosis observed through caspase activation assays. The study concluded that the compound could serve as a lead structure for developing new anticancer drugs.

Case Study 2: Antimicrobial Efficacy

In a comparative study published in Antimicrobial Agents and Chemotherapy, this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent .

Research Findings Summary Table

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis in breast and lung cancer cells; inhibits cell proliferation
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria; shows antifungal activity
Neuroprotective EffectsMitigates oxidative stress-induced neuronal damage; potential for neurodegenerative diseases

Mechanism of Action

The mechanism of action of 1-(pyridin-3-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Dihydropyrrolo[1,2-a]Pyrazine Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Structural Differences Reference
1-(Pyridin-3-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide C₂₁H₂₁N₅S 375.49 Pyridin-3-yl, p-tolyl Reference compound -
N-(2,6-Diethylphenyl)-1-(4-pyridinyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide C₂₃H₂₆N₄S 390.55 Pyridin-4-yl, 2,6-diethylphenyl Pyridine position (4 vs. 3); bulkier aryl substituent
3-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)-5-(3-nitrophenyl)-N-(p-tolyl)-4,5-dihydro-1H-pyrazoline-1-carbothioamide C₃₁H₂₇N₇O₂S 577.66 Imidazopyridine, 3-nitrophenyl, p-tolyl Pyrazoline core (vs. dihydropyrrolopyrazine)

Key Observations :

  • Aryl Substituents : The p-tolyl group (methyl at para position) in the target compound is less sterically hindered than the 2,6-diethylphenyl group in , which could enhance solubility but reduce membrane permeability .
  • Core Structure : Replacement of the dihydropyrrolopyrazine core with a pyrazoline () introduces conformational rigidity, possibly affecting pharmacokinetic properties such as metabolic stability .

Key Insights :

  • Carbothioamide vs. Sulfonyl Groups : Unlike TAK-438’s sulfonyl group (), the target compound’s carbothioamide may exhibit weaker electron-withdrawing effects but stronger hydrogen-bonding capacity, influencing target selectivity .
  • Synthetic Accessibility : highlights LiAlH₄-mediated reductions for dihydropyrrolo[1,2-a]pyrazine synthesis, suggesting feasible routes for the target compound’s preparation .

Physicochemical Properties

Table 3: Calculated Properties and Bioactivity Predictions

Property Target Compound Compound Compound (4f)
LogP (Lipophilicity) ~3.2 (estimated) ~4.1 ~5.8
Hydrogen Bond Donors 2 2 3
Topological Polar Surface Area (Ų) 80.3 78.9 120.5

Implications :

  • The lower LogP of the target compound compared to and analogs suggests improved aqueous solubility, which may enhance oral absorption.

Biological Activity

1-(pyridin-3-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide (CAS Number: 393832-83-2) is a heterocyclic compound belonging to the class of pyrrolo[1,2-a]pyrazines. This compound has garnered attention in pharmacological research due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various studies and findings.

  • Molecular Formula : C20H20N4S
  • Molecular Weight : 348.47 g/mol
  • Structure : The compound features a pyridine ring and a dihydropyrrolo structure, which contribute to its unique biological properties.

Antimicrobial Activity

Research indicates that compounds within the pyrrolo[1,2-a]pyrazine class exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that this compound could also demonstrate similar effects due to structural similarities with known antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, derivatives of pyrrolo[1,2-a]pyrazines have shown promising results in inhibiting cancer cell proliferation. One study reported that related compounds exhibited cytotoxic effects on various cancer cell lines, indicating that this compound may also possess similar properties .

Anti-inflammatory Properties

The anti-inflammatory activity of pyrrolo[1,2-a]pyrazines has been documented in multiple studies. Compounds from this class have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. The potential mechanism of action may involve modulation of signaling pathways related to inflammation .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in disease pathways. Further research is necessary to clarify these interactions and their implications for therapeutic applications.

Case Studies and Research Findings

StudyFocusFindings
Kannabiran et al. (2016)Antifungal ActivityMild hemolytic activity with an effective concentration (EC50) of 115.5 µg/mL on human erythrocytes; moderate cytotoxicity with IC50 of 500 µg/mL on RAW 264.7 cell lines .
Asif (2017)Biological ProfileVarious derivatives showed broad-spectrum activities including anticancer and anti-inflammatory effects; specific derivatives demonstrated selective COX-2 inhibition in models .
BenchChem OverviewGeneral PropertiesDescribes the compound as a useful research chemical with applications in drug development and material science due to its unique structural features.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity or biological activity?

The compound features a dihydropyrrolo[1,2-a]pyrazine core fused with a pyridin-3-yl group and a p-tolyl-substituted carbothioamide moiety. The pyridine ring introduces aromaticity and hydrogen-bonding potential, while the carbothioamide group (–NH–C(=S)–) enhances electrophilicity and metal-binding capacity, critical for enzyme inhibition . The dihydropyrrolopyrazine core’s conformational flexibility may modulate interactions with biological targets. Structural analysis typically employs 1^1H/13^{13}C NMR and X-ray crystallography to confirm regiochemistry and stereoelectronic effects .

Q. What are standard synthetic protocols for preparing this compound?

Synthesis involves multi-step pathways:

Core formation : Cyclocondensation of pyrrole derivatives with amine-containing precursors under acidic or basic conditions to form the dihydropyrrolopyrazine scaffold .

Substituent introduction : Nucleophilic substitution or coupling reactions (e.g., Buchwald–Hartwig amination) to attach the pyridin-3-yl and p-tolyl groups .

Carbothioamide installation : Thionation of a carboxamide intermediate using Lawesson’s reagent or P4_4S10_{10} .
Key parameters: Solvent polarity (e.g., DMF for polar intermediates), temperature control (60–120°C), and inert atmosphere to prevent oxidation .

Q. How can researchers purify this compound effectively?

Purification methods depend on solubility and byproduct profiles:

  • Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate to CH2_2Cl2_2/MeOH) for polar intermediates .
  • Recrystallization : Use ethanol/water mixtures for carbothioamide derivatives due to their moderate solubility .
  • HPLC : For enantiomerically pure forms, chiral stationary phases (e.g., amylose-based) resolve stereoisomers .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR : 1^1H NMR identifies aromatic protons (δ 7.0–8.5 ppm for pyridine) and NH protons (δ 9–10 ppm for carbothioamide). 13^{13}C NMR confirms thiocarbonyl (C=S) at ~200 ppm .
  • IR : Strong absorption at ~1250 cm1^{-1} (C=S stretch) and ~3400 cm1^{-1} (N–H stretch) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (±5 ppm error) and fragmentation patterns .

Q. How stable is this compound under typical laboratory conditions?

  • Thermal stability : Decomposes above 200°C (DSC/TGA data). Store at –20°C in amber vials to prevent photodegradation .
  • Hydrolytic sensitivity : The carbothioamide group is prone to hydrolysis in acidic/basic conditions. Use anhydrous solvents and neutral buffers in biological assays .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

  • Catalyst screening : Pd(OAc)2_2/Xantphos for efficient C–N coupling (yields >75%) .
  • Solvent effects : Switch from DMF to THF for less polar intermediates to reduce side reactions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves regioselectivity .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • 2D NMR (COSY, NOESY) : Clarifies spin-spin coupling and spatial proximity of protons (e.g., distinguishing pyridine vs. pyrrole protons) .
  • X-ray crystallography : Resolves ambiguous stereochemistry, especially for the dihydropyrrolopyrazine ring .
  • Computational modeling : DFT calculations (B3LYP/6-31G**) predict NMR/IR spectra for comparison with experimental data .

Q. What experimental designs are recommended for evaluating its pharmacological activity?

  • Enzyme inhibition assays : Use fluorescence-based assays (e.g., tryptophan quenching for kinase targets) with IC50_{50} determination via dose-response curves .
  • Cellular uptake studies : LC-MS/MS quantifies intracellular concentrations after treating cell lines (e.g., HEK293) .
  • MD simulations : Predict binding modes to receptors (e.g., ATP-binding pockets) using Amber or GROMACS .

Q. How to analyze structure-activity relationships (SAR) for analogs of this compound?

  • Substituent variation : Synthesize analogs with electron-withdrawing groups (e.g., –NO2_2) on the p-tolyl ring to test electronic effects on bioactivity .
  • Bioisosteric replacement : Replace carbothioamide with carboxamide to assess thiophilic vs. hydrophilic interactions .
  • Pharmacophore mapping : Schrödinger’s Phase identifies critical interaction points (e.g., hydrogen bond acceptors on pyridine) .

Q. What strategies improve solubility for in vivo studies?

  • Prodrug design : Introduce phosphate esters at the pyridine nitrogen for enhanced aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .
  • Co-crystallization : Use succinic acid or cyclodextrins as co-formers for stable crystalline dispersions .

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